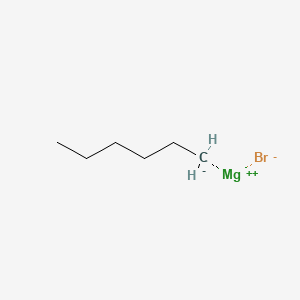

Magnesium, bromohexyl-

Overview

Description

Synthesis Analysis

The synthesis of bromopyridyl-magnesium chloride compounds has been explored in various studies. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride was achieved through an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine, marking the first time this compound was efficiently synthesized. This reactive intermediate was then used to react with different electrophiles to produce a range of functionalized pyridine derivatives, demonstrating its versatility in organic synthesis . Another study reported the regioselective synthesis of symmetrical pyridyl selenium compounds by bromine-magnesium exchange of bromopyridines using isopropyl magnesium chloride. This method employed non-cryogenic conditions and resulted in the formation of pyridyl magnesium chlorides at room temperature, which were then quenched with elemental selenium to yield diselenides . A similar one-pot synthesis approach was used to create various unsymmetrical 2-bromo-5-pyridylselenium compounds, further showcasing the utility of bromine-magnesium exchange reactions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various analytical techniques. For example, the structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide was established by single-crystal X-ray diffraction analysis, revealing a dimeric form due to non-bonding interactions between selenium and hydrogen atoms of different pyridine moieties . Similarly, the molecular structure of 2-bromo-5-selenopyridyltribromomethane was examined, and it was found that intermolecular interactions such as Br-Br, N-Se, and Se-Br control its crystal packing .

Chemical Reactions Analysis

The studies provide evidence of the chemical reactivity of bromopyridyl-magnesium chloride compounds. For instance, the reaction of magnesium with ω-bromoalkoxypolychloro-arenes and -heteroarenes led to the hypothesis that cyclizations proceed by electron transfer from magnesium to the aryl group, followed by nucleophilic displacement of bromide . This suggests the intermediacy of radical anions during these reactions and highlights the potential for creating Grignard reagents under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium-containing compounds have been elucidated through crystallographic studies. The crystal structure of a magnesium(II) ethyl diglyme complex was determined, showing that magnesium is octahedrally coordinated by two cis bromine atoms and four oxygen atoms. The Mg-Br and Mg-O distances, as well as the Br-Mg-Br angle, were precisely measured, providing insight into the coordination environment of magnesium in these complexes .

Scientific Research Applications

1. Asthma Treatment

Magnesium sulfate, related to magnesium bromohexyl, has been explored for its potential to improve outcomes in acute asthma cases. Studies have found that it can produce bronchodilation, enhancing the effects of standard treatments in severe acute asthma cases. However, its routine use in all acute asthma patients in emergency departments is not clearly supported (Rowe et al., 2000).

2. Bone Tissue Engineering

Research indicates that magnesium oxide (MgO), a compound related to magnesium bromohexyl, significantly enhances osteoblast adhesion and proliferation on hydroxyapatite-poly (l-lactic acid) (PLLA) nanocomposites. This finding is promising for orthopedic tissue engineering applications (Hickey et al., 2015).

3. Biomedical Applications of Magnesium-based Composites

Magnesium-based biocomposites and bioalloys have been used in various biomedical applications such as bone fixation and dental implants. Their mechanical properties and corrosion behavior are crucial for these applications. Reinforcements like MgO improve their bioactivity and mechanical properties (Ali et al., 2019).

4. Intracellular Magnesium Quantification

A highly Mg2+-selective fluorescent dye has been developed for detecting and quantifying total magnesium in cells. This innovation is significant for biological and biomedical research, offering a more sensitive alternative to traditional methods like flame atomic absorption spectroscopy (Sargenti et al., 2017).

5. Respiratory Function Improvement

Studies have shown that magnesium can relax bronchial smooth muscle, which is beneficial in treating asthma and possibly other respiratory conditions. This relaxation effect is due to magnesium's ability to inhibit Ca2+ influx in the muscle cells (Gourgoulianis et al., 2001).

Safety And Hazards

Future Directions

Magnesium and its alloys are considered potential candidates for next-generation energy storage systems due to their potential high-energy density, intrinsic safety features, and cost-effectiveness . The development of Mg-based materials is further discussed to identify the challenges that need to be addressed .

properties

IUPAC Name |

magnesium;hexane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFCBBSYZJPPIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884011 | |

| Record name | Magnesium, bromohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, bromohexyl- | |

CAS RN |

3761-92-0 | |

| Record name | Magnesium, bromohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3761-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

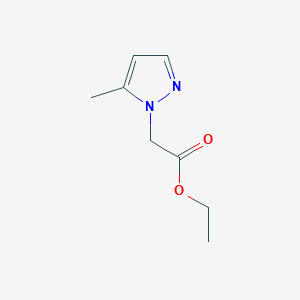

Q1: What is the typical reaction mechanism of Hexylmagnesium Bromide with other compounds?

A1: Hexylmagnesium bromide (C6H13MgBr) acts as a nucleophile, attacking electrophilic sites in various molecules. The carbon atom bonded to the magnesium is highly nucleophilic due to the polarized C-Mg bond. This enables it to react with a range of electrophiles, such as aldehydes, ketones, esters, and epoxides, forming new carbon-carbon bonds. For example, in the synthesis of aroma aldehydes, hexylmagnesium bromide reacts with iododioxolane, effectively extending the carbon chain by three units [].

Q2: Are there specific examples showcasing the utility of Hexylmagnesium Bromide in synthesis?

A2: Yes, several examples highlight its versatility:

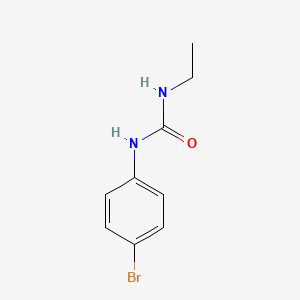

- Synthesis of aroma aldehydes: Hexylmagnesium bromide reacts with iododioxolane, followed by hydrolysis, to yield aldehydes like 3(Z)-hexenal and 3(Z)-nonenal, key components of melon aroma [].

- Synthesis of Unsymmetric Organotin(IV) Derivatives: Hexylmagnesium bromide reacts with various organotin(IV) chlorides to produce unsymmetric tetraorganotin(IV) compounds. These compounds serve as valuable precursors for synthesizing other organotin(IV) chlorides with potential industrial and medicinal applications [].

Q3: What are the analytical techniques commonly employed to characterize and quantify Hexylmagnesium Bromide and its reaction products?

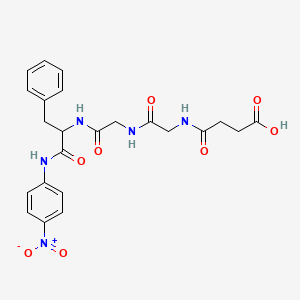

A3: Researchers utilize a combination of techniques to analyze hexylmagnesium bromide and its derivatives:

- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and even 119Sn for organotin compounds, provides detailed structural information [, ].

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation patterns, providing further confirmation of the synthesized compounds' identity and purity [].

- Chromatography: Gas chromatography (GC) coupled with various detectors, such as flame photometric detectors (FPD) or mass selective detectors (MSD), is employed to separate, identify, and quantify organotin compounds, particularly in environmental samples like sediments [, ].

Q4: What safety considerations should be taken into account when working with Hexylmagnesium Bromide?

A4: Being a Grignard reagent, hexylmagnesium bromide is highly reactive towards water and protic solvents, potentially leading to exothermic reactions and flammable gas evolution. Proper handling techniques, including working under inert atmosphere and using appropriate protective equipment, are essential for laboratory safety.

Q5: How does the structure of Hexylmagnesium Bromide influence its reactivity?

A5: The key structural features impacting its reactivity are:

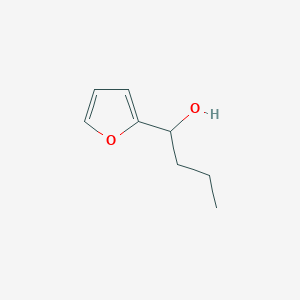

Q6: Are there any studies concerning the environmental impact of Hexylmagnesium Bromide or its byproducts?

A6: While the provided papers do not directly address the environmental impact of hexylmagnesium bromide itself, one study focuses on the environmental analysis of tributyltin (TBT) [, ]. This research highlights the importance of analytical techniques for monitoring the presence of organotin compounds in environmental matrices, emphasizing the need for responsible waste management practices to minimize potential ecological risks associated with these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)